1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound featuring a fluorophenyl group, a sulfonyl group, an azetidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl group is introduced.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Coupling with Indole: The final step involves coupling the azetidine derivative with an indole moiety using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the sulfonyl group can form strong interactions with proteins or enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Phenylsulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the fluorine atom, which may affect its reactivity and interactions.
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-15-5-7-16(8-6-15)26(24,25)17-11-22(12-17)19(23)13-21-10-9-14-3-1-2-4-18(14)21/h1-10,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVDIKMXKRSVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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